N-[(2-methyl-1,3-thiazol-4-yl)methyl]naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-methyl-1,3-thiazol-4-yl)methyl]naphthalene-1-carboxamide is a compound that features a thiazole ring and a naphthalene moiety. Thiazole rings are known for their presence in various biologically active compounds, including vitamins, antibiotics, and other pharmaceuticals . The naphthalene moiety is a polycyclic aromatic hydrocarbon that is often used in the synthesis of dyes, resins, and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methyl-1,3-thiazol-4-yl)methyl]naphthalene-1-carboxamide typically involves the coupling of a thiazole derivative with a naphthalene carboxylic acid derivative. One common method involves the use of ethyl (2-amino-1,3-thiazol-4-yl) acetate, which undergoes a coupling reaction with naphthalenesulfonyl chlorides in the presence of a catalytic amount of 4-dimethylaminopyridine and trimethylamine . The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(2-methyl-1,3-thiazol-4-yl)methyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the naphthalene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine .
Scientific Research Applications
N-[(2-methyl-1,3-thiazol-4-yl)methyl]naphthalene-1-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(2-methyl-1,3-thiazol-4-yl)methyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The naphthalene moiety can intercalate into DNA, affecting gene expression and cellular processes . These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Uniqueness
N-[(2-methyl-1,3-thiazol-4-yl)methyl]naphthalene-1-carboxamide is unique due to its combination of a thiazole ring and a naphthalene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H14N2OS |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
N-[(2-methyl-1,3-thiazol-4-yl)methyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C16H14N2OS/c1-11-18-13(10-20-11)9-17-16(19)15-8-4-6-12-5-2-3-7-14(12)15/h2-8,10H,9H2,1H3,(H,17,19) |
InChI Key |
SDCYYHZHQDBOTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CNC(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.